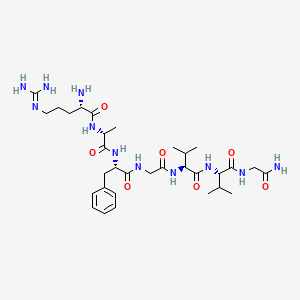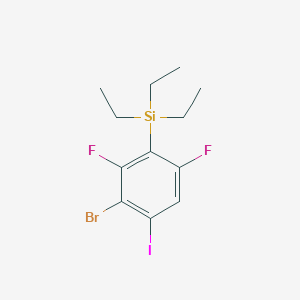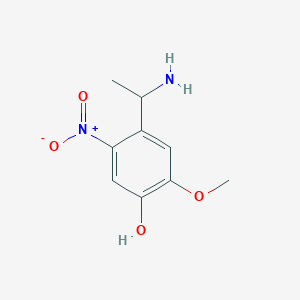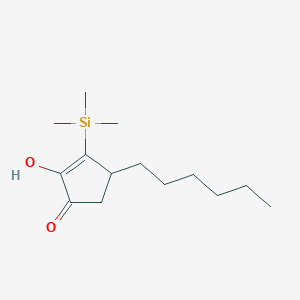
2-Cyclopenten-1-one, 4-hexyl-2-hydroxy-3-(trimethylsilyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopenten-1-one, 4-hexyl-2-hydroxy-3-(trimethylsilyl)- is an organic compound that belongs to the class of cyclopentenones. This compound features a cyclopentenone ring substituted with a hexyl group, a hydroxy group, and a trimethylsilyl group. Cyclopentenones are known for their diverse chemical reactivity and are often used as intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 4-hexyl-2-hydroxy-3-(trimethylsilyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-cyclopenten-1-one with hexylmagnesium bromide to introduce the hexyl group. This is followed by the protection of the hydroxy group using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of protective groups and selective deprotection steps is crucial to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Cyclopenten-1-one, 4-hexyl-2-hydroxy-3-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate.
Reduction: The carbonyl group in the cyclopentenone ring can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Nucleophiles such as lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of 2-cyclopenten-1-one, 4-hexyl-2-oxo-3-(trimethylsilyl)-.
Reduction: Formation of 2-cyclopenten-1-ol, 4-hexyl-2-hydroxy-3-(trimethylsilyl)-.
Substitution: Formation of various substituted cyclopentenones depending on the nucleophile used.
科学的研究の応用
2-Cyclopenten-1-one, 4-hexyl-2-hydroxy-3-(trimethylsilyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Cyclopenten-1-one, 4-hexyl-2-hydroxy-3-(trimethylsilyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzyme activity, inhibition of protein function, or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
2-Cyclopenten-1-one, 2-hydroxy-: Similar structure but lacks the hexyl and trimethylsilyl groups.
4-Hydroxy-2-cyclopentenone: Similar structure but lacks the hexyl and trimethylsilyl groups.
2-Cyclopenten-1-one, 4-ethyl-2-hydroxy-3-methyl: Similar structure but with different alkyl substituents.
Uniqueness
2-Cyclopenten-1-one, 4-hexyl-2-hydroxy-3-(trimethylsilyl)- is unique due to the presence of the hexyl and trimethylsilyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s lipophilicity, making it more suitable for certain applications in organic synthesis and medicinal chemistry.
特性
CAS番号 |
647024-64-4 |
|---|---|
分子式 |
C14H26O2Si |
分子量 |
254.44 g/mol |
IUPAC名 |
4-hexyl-2-hydroxy-3-trimethylsilylcyclopent-2-en-1-one |
InChI |
InChI=1S/C14H26O2Si/c1-5-6-7-8-9-11-10-12(15)13(16)14(11)17(2,3)4/h11,16H,5-10H2,1-4H3 |
InChIキー |
PJMRYYDBVXWHSU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1CC(=O)C(=C1[Si](C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-N-{[4-(1,3-thiazol-2-yl)piperidin-1-yl]methyl}benzamide](/img/structure/B12601058.png)

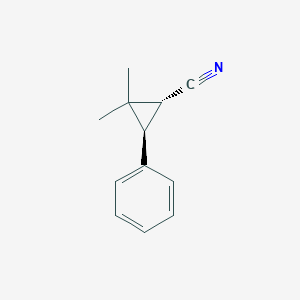
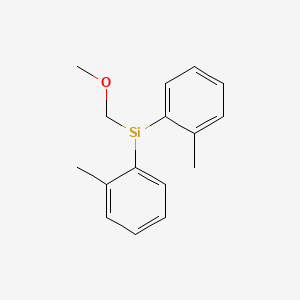
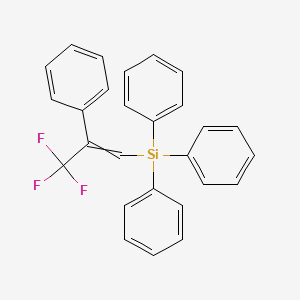

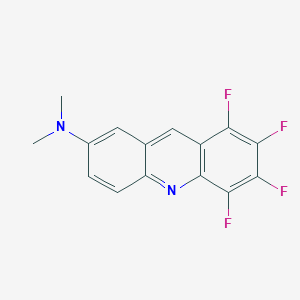
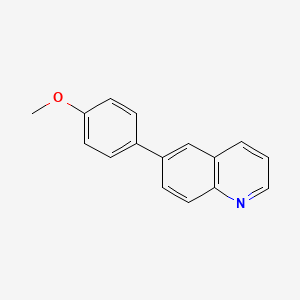
![Glycine, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-N-(carboxymethyl)-](/img/structure/B12601116.png)


